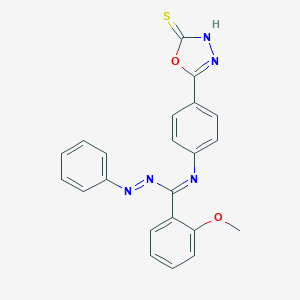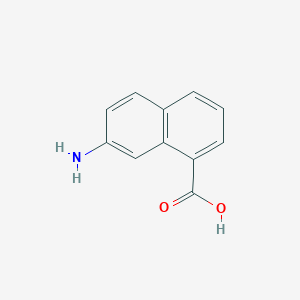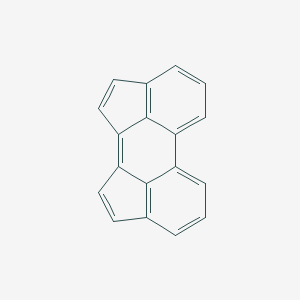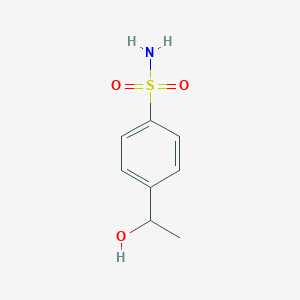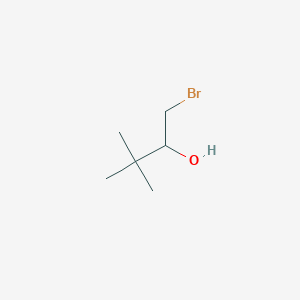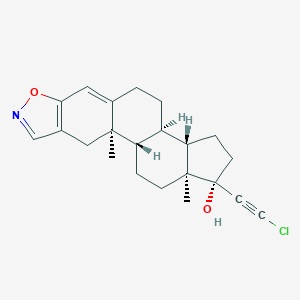![molecular formula C10H8N2O B039221 N-[(1E)-2-Cyanoethylidene]benzamide CAS No. 125256-16-8](/img/structure/B39221.png)
N-[(1E)-2-Cyanoethylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-2-Cyanoethylidene]benzamide, also known as 2-CEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(1E)-2-Cyanoethylidene]benzamide involves the inhibition of various enzymes and proteins that are essential for the survival of microbial and cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of bacterial cell wall biosynthesis enzymes, leading to the disruption of bacterial cell wall synthesis and eventual cell death.
Effets Biochimiques Et Physiologiques
N-[(1E)-2-Cyanoethylidene]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent antimicrobial and anticancer activity. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1E)-2-Cyanoethylidene]benzamide exhibits various advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a valuable tool for studying the mechanisms of action of various enzymes and proteins involved in microbial and cancer cell survival. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-[(1E)-2-Cyanoethylidene]benzamide. One potential direction is the further development of its use as a therapeutic agent for the treatment of bacterial and cancerous infections. Another potential direction is the synthesis of novel derivatives of N-[(1E)-2-Cyanoethylidene]benzamide with improved solubility and stability in aqueous solutions. Additionally, the use of N-[(1E)-2-Cyanoethylidene]benzamide as a photocatalyst for the degradation of organic pollutants in the environment is an area of ongoing research.
Méthodes De Synthèse
N-[(1E)-2-Cyanoethylidene]benzamide can be synthesized through the reaction of benzoyl chloride and ethyl cyanoacetate in the presence of triethylamine. The resulting product is then subjected to further purification through recrystallization.
Applications De Recherche Scientifique
N-[(1E)-2-Cyanoethylidene]benzamide has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been shown to exhibit antimicrobial and anticancer activity. In material science, it has been used as a precursor for the synthesis of various organic materials. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.
Propriétés
Numéro CAS |
125256-16-8 |
|---|---|
Nom du produit |
N-[(1E)-2-Cyanoethylidene]benzamide |
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
N-(2-cyanoethylidene)benzamide |
InChI |
InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4H2 |
Clé InChI |
PQUKWPVYQBNDSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N=CCC#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=CCC#N |
Synonymes |
Benzamide, N-(2-cyanoethylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



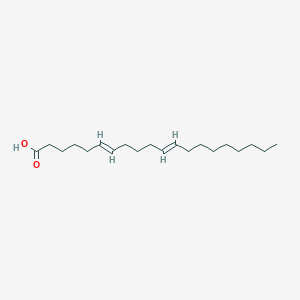
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
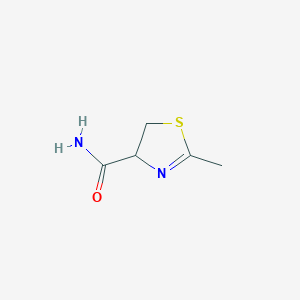
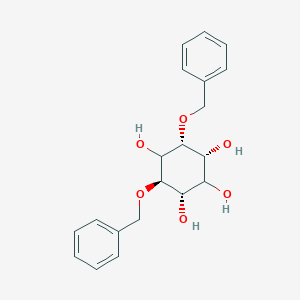
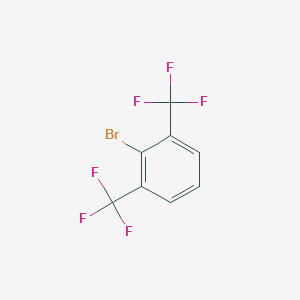
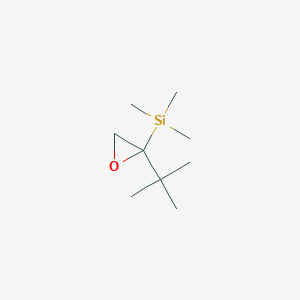
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
